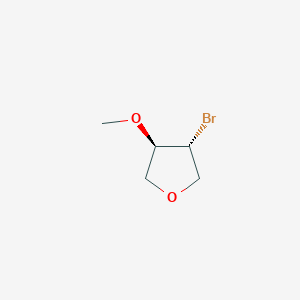
4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid” is a chemical compound that is used as a reagent in the synthesis of diclhoroacetamide analogs displaying high anti-cancer activity. It is also used in the synthesis of organic semiconductors .
Synthesis Analysis
The synthesis of this compound involves the use of tetrahydropyran (THP), an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, which is the core of pyranose sugars, such as glucose .Chemical Reactions Analysis
The chemical reactions involving this compound are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Aplicaciones Científicas De Investigación
Organic Synthesis
“4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid” is a chemical compound used in organic synthesis . It’s a part of a class of compounds known as boronic acids, which are commonly used in the Suzuki reaction, a type of palladium-catalyzed coupling reaction. This makes it valuable in the synthesis of complex organic molecules.
Nonlinear Optical Applications
While not directly related to “4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid”, there is research on similar compounds for their potential in nonlinear optical applications . Nonlinear optical materials are important in the design of devices in communication technologies .
Antimicrobial Potential
Again, while not directly related to “4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid”, there is research on similar compounds for their antimicrobial potential . These compounds could be used in the development of new antimicrobial agents.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that boronic acids are often used in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
It’s important to note that the ph can strongly influence the rate of reaction of boronic acids, which may impact their bioavailability .
Result of Action
It’s known that the compound is used in the synthesis of certain compounds, including those with anti-cancer activity .
Action Environment
It’s known that the ph can strongly influence the rate of reaction of boronic acids .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-chloro-2-(oxan-2-ylmethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO4/c14-9-4-5-11(13(15)16)12(7-9)18-8-10-3-1-2-6-17-10/h4-5,7,10,15-16H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENSDXMOEIJQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCC2CCCCO2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2462690.png)
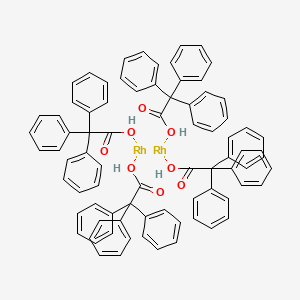
![N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462692.png)

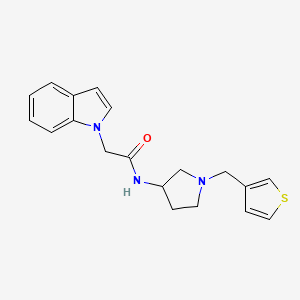
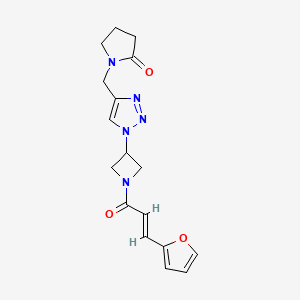
![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2462700.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2462701.png)
![N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2462702.png)
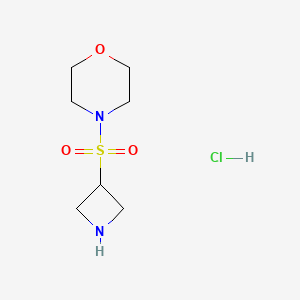
![N-(4-fluorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2462704.png)
![3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2462709.png)

